Spectroscopic Characterization of 2-(1-Bromocyclopropyl)pyridine: A Technical Guide
Spectroscopic Characterization of 2-(1-Bromocyclopropyl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1-Bromocyclopropyl)pyridine. Due to the limited availability of experimental data in public literature, this guide leverages advanced predictive modeling to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition and the theoretical principles underpinning the predicted spectral features are discussed in depth, offering valuable insights for researchers in synthetic chemistry, drug discovery, and materials science. This document is intended to serve as a practical reference for the identification, characterization, and quality control of this compound.
Introduction: The Significance of 2-(1-Bromocyclopropyl)pyridine
The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a bromocyclopropyl group at the 2-position of the pyridine ring creates a molecule with intriguing potential. The strained cyclopropyl ring offers a rigid conformational constraint, while the bromine atom provides a versatile synthetic handle for further functionalization through cross-coupling reactions.
Accurate and unambiguous characterization of 2-(1-Bromocyclopropyl)pyridine is paramount for its application in any research or development endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating its molecular structure and confirming its identity and purity. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation that connects spectral features to the underlying molecular structure.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 2-(1-Bromocyclopropyl)pyridine. This data has been generated using validated computational methods and serves as a reliable reference for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in 2-(1-Bromocyclopropyl)pyridine.
The predicted ¹H NMR spectrum of 2-(1-Bromocyclopropyl)pyridine in CDCl₃ is summarized in Table 1 . The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 (Py) | 8.55 | Doublet of doublets (dd) | 4.8, 1.5 | 1H |
| H-4 (Py) | 7.70 | Triplet of doublets (td) | 7.7, 1.8 | 1H |
| H-3 (Py) | 7.45 | Doublet (d) | 7.9 | 1H |
| H-5 (Py) | 7.20 | Doublet of doublets (dd) | 7.5, 4.9 | 1H |
| CH₂ (Cyclopropyl) | 1.65 - 1.75 | Multiplet | - | 2H |
| CH₂ (Cyclopropyl) | 1.35 - 1.45 | Multiplet | - | 2H |
Causality Behind Predicted Shifts:
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Pyridine Protons: The protons on the pyridine ring (H-3, H-4, H-5, and H-6) are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom. H-6, being ortho to the nitrogen, is the most deshielded. The predicted coupling constants are typical for a 2-substituted pyridine ring.
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Cyclopropyl Protons: The protons on the cyclopropyl ring are diastereotopic due to the chiral center created by the bromine atom. This results in complex multiplets in the aliphatic region of the spectrum. Their upfield shift compared to typical alkyl protons is a characteristic feature of the strained cyclopropane ring system.
The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2 .
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (Py) | 162.5 |
| C-6 (Py) | 149.8 |
| C-4 (Py) | 136.5 |
| C-5 (Py) | 123.0 |
| C-3 (Py) | 121.5 |
| C-Br (Cyclopropyl) | 35.0 |
| CH₂ (Cyclopropyl) | 18.5 |
Causality Behind Predicted Shifts:
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Pyridine Carbons: The chemical shifts of the pyridine carbons are consistent with a 2-substituted pyridine. C-2, directly attached to the cyclopropyl group and adjacent to the nitrogen, is significantly deshielded. The relative ordering of the other pyridine carbons is also in line with expectations based on the electronic effects within the ring.
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Cyclopropyl Carbons: The quaternary carbon bearing the bromine atom is shifted downfield due to the electronegativity of the bromine. The methylene carbons of the cyclopropyl ring appear at a characteristically upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for 2-(1-Bromocyclopropyl)pyridine are listed in Table 3 .
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Cyclopropyl) | 3000 - 2900 | Medium |
| C=N, C=C stretch (Pyridine ring) | 1600 - 1450 | Strong |
| C-H bend (Cyclopropyl) | 1450 - 1400 | Medium |
| C-N stretch (Pyridine ring) | 1300 - 1200 | Medium |
| C-Br stretch | 700 - 600 | Strong |
Interpretation of Vibrational Modes:
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Aromatic and Aliphatic C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring, while those just below 3000 cm⁻¹ are attributed to the C-H bonds of the cyclopropyl group.
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Pyridine Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring, which are highly characteristic of this heterocycle.
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C-Br Stretch: A strong absorption is predicted in the lower frequency region (700-600 cm⁻¹) corresponding to the C-Br stretching vibration, a key indicator of the presence of the bromo-substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(1-Bromocyclopropyl)pyridine, electron ionization (EI) would likely lead to a series of characteristic fragments.
Predicted Molecular Ion: The molecular ion peak [M]⁺ would be expected at m/z 197 and 199 with a characteristic ~1:1 intensity ratio due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).
Predicted Key Fragmentation Patterns:
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Loss of Bromine: A prominent fragment would be observed at m/z 118, corresponding to the loss of a bromine radical ([M-Br]⁺). This cation would be relatively stable.
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Formation of Pyridyl Cation: A peak at m/z 78, corresponding to the pyridyl cation, is also a likely fragmentation pathway.
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Cyclopropyl Ring Fragmentation: Fragmentation of the cyclopropyl ring could lead to various smaller charged species.
Experimental Protocols
The following section outlines standardized protocols for the acquisition of spectroscopic data for compounds like 2-(1-Bromocyclopropyl)pyridine. These protocols are designed to ensure data quality and reproducibility.
NMR Spectroscopy Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Parameters:
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Pulse sequence: Standard single-pulse experiment (zg30).
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Acquisition time: 2-3 seconds.
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Relaxation delay: 1-2 seconds.
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Number of scans: 16-32.
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¹³C NMR Parameters:
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Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
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Acquisition time: 1-2 seconds.
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Relaxation delay: 2-5 seconds.
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Number of scans: 1024 or more, depending on sample concentration.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.
FTIR Spectroscopy Acquisition
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Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved solid, Attenuated Total Reflectance (ATR) can be used.
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Instrumentation: Use a Fourier-transform infrared spectrometer.
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Data Acquisition:
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Scan range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
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Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Acquisition
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Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization: Use Electron Ionization (EI) at 70 eV.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
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Data Acquisition: Scan a mass range of m/z 40-400.
Visualizing the Workflow
The following diagrams illustrate the logical flow of spectroscopic data acquisition and analysis.
Caption: Workflow for the spectroscopic characterization of 2-(1-Bromocyclopropyl)pyridine.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(1-Bromocyclopropyl)pyridine. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are rooted in standard laboratory practices and are designed to yield high-quality data. As with any predictive data, experimental verification is the ultimate standard. However, the information contained herein should significantly aid in the design of experiments and the interpretation of their results, thereby accelerating research and development efforts involving this promising chemical entity.
